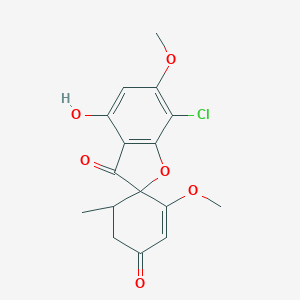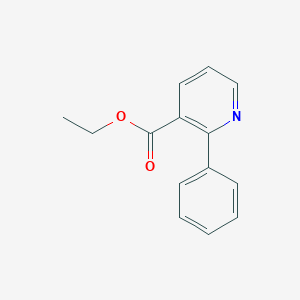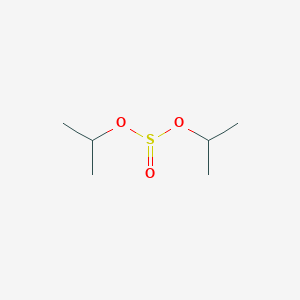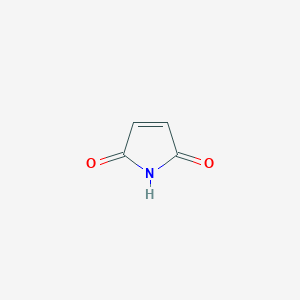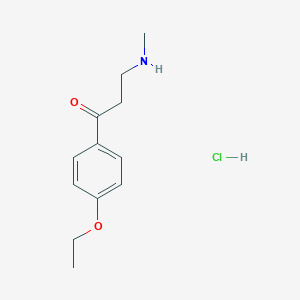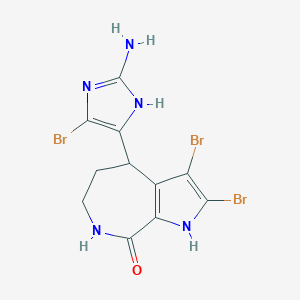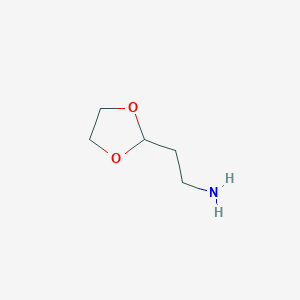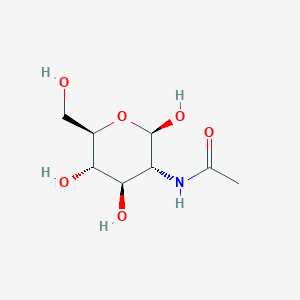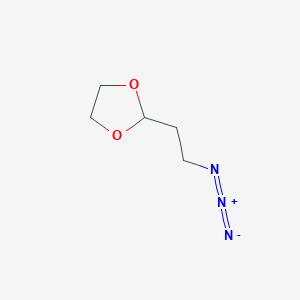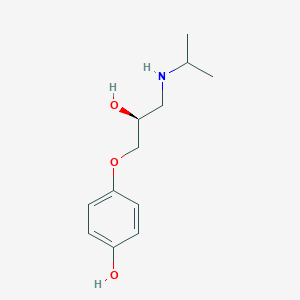
プレナルテロール
概要
説明
プレナルテロールは、β₁アドレナリン受容体作動薬 として作用する心臓刺激薬 です 。その主な機能は、心筋収縮力を高め、心臓機能を促進することです。
2. 製法
プレナルテロールの立体特異的合成は、魅力的なアプローチを採用しています。以下に、その手順を示します。
- モノベンゾン とα-D-グルコピラノース 由来のエポキシドを縮合させて、グリコシル化誘導体を得ます。
- アセトニド保護基を加水分解で除去した後、ヨウ素酸塩で糖を切断してアルデヒドを生成します。
- アルデヒドをNaBH₄を用いてグリコールに還元し、末端アルコールをメシレートに変換すると、プレナルテロールが生成されます。
科学的研究の応用
研究者は、プレナルテロールの以下のような用途を探求しています。
心臓病学: 心臓機能と収縮力への影響を研究しています。
医学: 潜在的な治療用途を調査しています。
産業: 薬物開発における役割を探求しています。
作用機序
プレナルテロールはβ₁アドレナリン受容体 を活性化し、心筋収縮力の増加につながります。また、冠動脈を拡張して血管抵抗を減らします。その効果を理解するためには、関与する分子標的と経路が重要です。
6. 類似の化合物との比較
プレナルテロールは独特の化合物ですが、プリミドロール やキサモテロール などの類似の化合物を考慮することが重要です 。これらの比較は、その独特の特性に関する貴重な洞察を提供します。
生化学分析
Biochemical Properties
Prenalterol exhibits adrenergic agonist activity, which means it interacts with adrenergic receptors, specifically the β1 adrenoreceptor . These receptors are proteins that play crucial roles in biochemical reactions involving the regulation of heart function.
Cellular Effects
In the cellular context, Prenalterol has been shown to have significant effects on heart cells. It increases the beating rate in the rat right atrium . This suggests that Prenalterol can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Prenalterol involves its interaction with the β1 adrenoreceptor. As an agonist, Prenalterol binds to this receptor, triggering a series of events that lead to the stimulation of heart function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prenalterol have been observed over time. For instance, in patients with congestive heart failure, the drug was administered intravenously in a dosage of 0.5 to 2.5 micrograms/kg body weight, and its effects were studied .
Metabolic Pathways
Given its role as a β1 adrenoreceptor agonist, it’s likely that it’s involved in pathways related to heart function and adrenergic signaling .
Subcellular Localization
The subcellular localization of Prenalterol is likely to be in the cell membrane where the β1 adrenoreceptor is located. As an agonist, Prenalterol would bind to these receptors on the cell surface to exert its effects .
準備方法
The stereospecific synthesis of Prenalterol involves a fascinating approach. Here are the steps:
- Condensation of monobenzone with the epoxide derived from α-D-glucopyranose yields the glycosylated derivative.
- Hydrolytic removal of acetonide protecting groups, followed by cleavage of the sugar with periodate, produces an aldehyde.
- Reduction of the aldehyde to the glycol using NaBH₄ and conversion of the terminal alcohol to the mesylate leads to Prenalterol.
化学反応の分析
プレナルテロールは、酸化、還元、置換などのさまざまな反応を起こします。一般的な試薬と条件は、その特定の構造に合わせて調整されます。これらの反応から生成される主要な生成物は、その薬理作用に貢献しています。
類似化合物との比較
While Prenalterol is unique, it’s essential to consider similar compounds like Primidolol and Xamoterol . These comparisons provide valuable insights into its distinct properties.
特性
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUKCCWBEDSMEB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-05-7 (hydrochloride) | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023507 | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-81-5 | |
| Record name | (-)-Prenalterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenalterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prenalterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENALTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is prenalterol's primary mechanism of action?
A1: Prenalterol primarily acts as a partial agonist of β1-adrenoceptors, mainly found in the heart. [, , , , , ] This interaction stimulates the receptors, leading to increased cardiac contractility and heart rate. [, , , , ]
Q2: Does prenalterol interact with β2-adrenoceptors?
A2: While prenalterol exhibits an affinity for both β1- and β2-adrenoceptors, its stimulatory effect is predominantly observed on β1-adrenoceptors. [, , ] Some studies suggest it might act as a weak antagonist or have minimal agonistic activity at β2-adrenoceptors. [, ]
Q3: Does prenalterol affect cAMP levels in the heart?
A3: Interestingly, despite its inotropic effects, prenalterol does not induce a significant increase in cAMP content in the cat heart, unlike the non-selective β-agonist isoprenaline. [] This finding suggests alternative pathways or a high sensitivity of the inotropic response to minimal cAMP changes might be involved.
Q4: How do the effects of prenalterol differ from the full agonist isoprenaline?
A4: Although both prenalterol and isoprenaline augment myocardial relaxation more than contraction, prenalterol exhibits a slower response development. [] Additionally, the effect on relaxation follows a more prolonged time course compared to its effect on contraction. []
Q5: Does prenalterol interact with α-adrenoceptors?
A5: Studies indicate that prenalterol does not exhibit functionally relevant interactions with α-adrenoceptors in the myocardium. [, ]
Q6: What is the molecular formula and weight of prenalterol?
A6: The provided research papers do not explicitly state the molecular formula and weight of prenalterol. Further investigation in chemical databases would be required for this information.
Q7: Is there any spectroscopic data available for prenalterol?
A7: The papers primarily focus on prenalterol's pharmacological properties and do not delve into detailed spectroscopic characterization.
Q8: How stable is prenalterol under different conditions?
A8: The provided research does not provide comprehensive data on prenalterol's stability under various conditions.
Q9: What is the route of administration for prenalterol in the presented studies?
A9: The research papers discuss both intravenous and oral administration of prenalterol. [, , , , , , , , , , , , , , , , , , , , , ]
Q10: How is prenalterol metabolized and excreted?
A10: Prenalterol is metabolized to varying extents in different species. [] In humans, approximately 20% of an oral dose is excreted unchanged, with the primary metabolite being the phenolic sulfate ester. [] The majority of the administered dose is excreted in the urine within 24 hours across species. []
Q11: Does prenalterol have a long duration of action?
A11: Compared to other inotropic agents like dobutamine, prenalterol demonstrates a considerably longer hemodynamic half-life. [] Animal studies suggest its inotropic effects can persist for extended periods after a single dose. []
Q12: What are the observed hemodynamic effects of prenalterol?
A12: Prenalterol consistently demonstrates positive inotropic and chronotropic effects. [, , , , , , , , , , ] It increases cardiac output, stroke volume, and heart rate, while reducing left ventricular filling pressure and systemic vascular resistance. [, , , , , , , , , , ]
Q13: Has prenalterol been investigated for the treatment of heart failure?
A13: Yes, multiple studies explored prenalterol's potential in treating heart failure. [, , , , , , , , , ] While some studies show improvements in hemodynamic parameters and functional capacity, others report limited long-term benefits compared to conventional therapies.
Q14: Can prenalterol reverse the effects of β-blockers?
A14: Prenalterol has been investigated as a potential antidote for β-blocker overdose or to counteract unwanted cardiac effects. [, , , ] Studies suggest it can reverse the myocardial depression induced by β-blockade, potentially acting as an effective countermeasure.
Q15: Are there any safety concerns regarding prenalterol use?
A15: While the provided research papers highlight the beneficial effects of prenalterol, they also mention potential side effects, particularly in specific patient populations or at higher doses. [, ] Some studies report tachycardia, arrhythmias, and angina as potential adverse events. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



